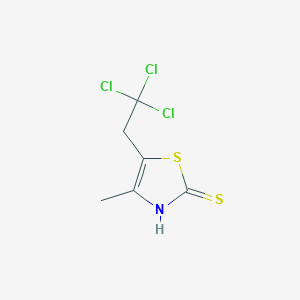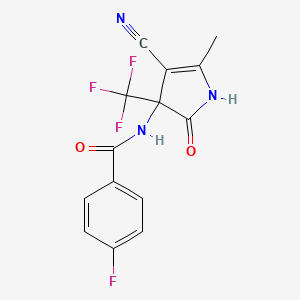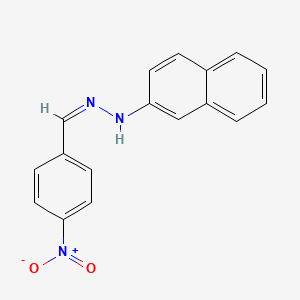![molecular formula C12H12F3N5O2S B11087884 2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11087884.png)
2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole with substituted 3-(2-bromo-acetyl)coumarins and acetyl acetone in absolute ethanol under reflux conditions . This method is known for its operational simplicity and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound shares structural similarities and is used in similar applications.
4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole: Another related compound with similar reactivity and applications.
Uniqueness
What sets 2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research areas.
Properties
Molecular Formula |
C12H12F3N5O2S |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[4-amino-5-sulfanylidene-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12F3N5O2S/c1-22-8-5-3-2-4-7(8)17-9(21)6-19-11(23)20(16)10(18-19)12(13,14)15/h2-5H,6,16H2,1H3,(H,17,21) |
InChI Key |
YQFYULBNYYXVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=S)N(C(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11087819.png)
![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11087822.png)
![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
![2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11087825.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11087837.png)
![5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]](/img/structure/B11087850.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11087857.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate](/img/structure/B11087858.png)

![1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11087869.png)
![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
